molecular formula C25H19NO B4664079 N-4-biphenylyl-2-biphenylcarboxamide

N-4-biphenylyl-2-biphenylcarboxamide

Cat. No. B4664079
M. Wt: 349.4 g/mol
InChI Key: SKJWRNQPAKKFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-4-biphenylyl-2-biphenylcarboxamide, also known as BPAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAP is a non-amphetamine stimulant that has been shown to improve cognitive function and memory in animal studies.

Mechanism of Action

The exact mechanism of action of N-4-biphenylyl-2-biphenylcarboxamide is not fully understood. However, it is believed to act as a dopamine receptor agonist, similar to other stimulants such as amphetamines and methylphenidate. N-4-biphenylyl-2-biphenylcarboxamide also increases the release of acetylcholine, a neurotransmitter involved in memory and cognitive function.
Biochemical and Physiological Effects:
N-4-biphenylyl-2-biphenylcarboxamide has been shown to increase dopamine and acetylcholine levels in the brain, leading to improved cognitive function and memory. It also increases the release of norepinephrine, a neurotransmitter involved in attention and arousal. N-4-biphenylyl-2-biphenylcarboxamide has been shown to have minimal side effects and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

N-4-biphenylyl-2-biphenylcarboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has minimal side effects and toxicity. However, there are also limitations to its use in lab experiments. N-4-biphenylyl-2-biphenylcarboxamide has a short half-life, and its effects are transient. It also requires further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on N-4-biphenylyl-2-biphenylcarboxamide. One area of interest is its potential use in the treatment of cognitive impairment associated with aging and neurodegenerative diseases. Another area of research is its potential use in the treatment of depression and anxiety. Further studies are needed to fully understand the mechanism of action of N-4-biphenylyl-2-biphenylcarboxamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-4-biphenylyl-2-biphenylcarboxamide involves the reaction of 4-biphenylamine with 2-biphenylcarboxylic acid chloride in the presence of a base. The resulting compound is purified by recrystallization and characterized by spectroscopic methods.

Scientific Research Applications

N-4-biphenylyl-2-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and attention in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. N-4-biphenylyl-2-biphenylcarboxamide has also been investigated for its potential use in the treatment of depression and anxiety.

properties

IUPAC Name

2-phenyl-N-(4-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO/c27-25(24-14-8-7-13-23(24)21-11-5-2-6-12-21)26-22-17-15-20(16-18-22)19-9-3-1-4-10-19/h1-18H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJWRNQPAKKFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.